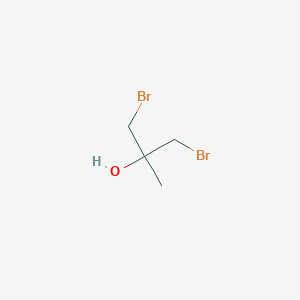
1,3-Dibromo-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-methylpropan-2-ol is an organic compound with the molecular formula C4H8Br2O It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-methylpropan-2-ol can be synthesized through the bromination of 2-methylpropan-2-ol. The reaction involves the addition of bromine to the hydroxyl group and the adjacent carbon atoms. The process typically requires the use of elemental bromine (Br2) and a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-methylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 2-methylpropene.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol as a solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: 2-methylpropan-2-ol derivatives with different functional groups.
Elimination: 2-methylpropene.
Oxidation: 2-methylpropanal or 2-methylpropanone.
Scientific Research Applications
1,3-Dibromo-2-methylpropan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atoms.
Material Science: It is employed in the development of flame retardants and polymer additives to enhance material properties.
Medicinal Chemistry: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-methylpropan-2-ol involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-propanol: Similar structure but lacks the methyl group at the second carbon.
2,3-Dibromo-2-methylpropan-1-ol: Similar structure but with bromine atoms at different positions.
2-Bromo-2-methylpropan-1-ol: Contains only one bromine atom.
Uniqueness
1,3-Dibromo-2-methylpropan-2-ol is unique due to the presence of two bromine atoms and a hydroxyl group on a methylated propane backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
88476-43-1 |
|---|---|
Molecular Formula |
C4H8Br2O |
Molecular Weight |
231.91 g/mol |
IUPAC Name |
1,3-dibromo-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H8Br2O/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 |
InChI Key |
JCDGVLXMWVEHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


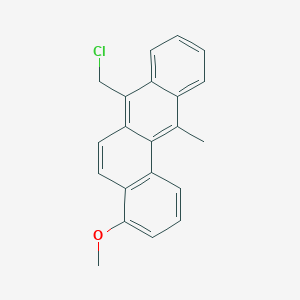
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
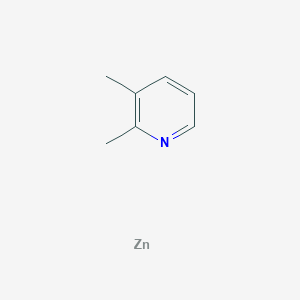
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
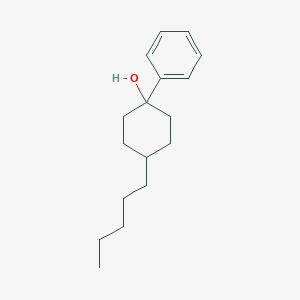
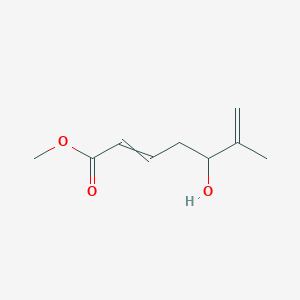

![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)
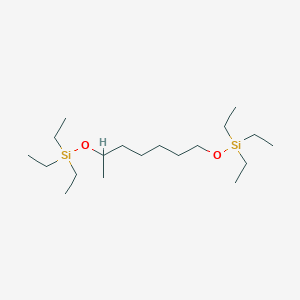



![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
